molecular formula C12H8BrN3 B1377041 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine CAS No. 1039364-87-8

3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine

Cat. No. B1377041
CAS RN: 1039364-87-8
M. Wt: 274.12 g/mol
InChI Key: MENYADATKVZLPD-UHFFFAOYSA-N
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Description

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1039364-87-8 . It has a molecular weight of 274.12 . The IUPAC name for this compound is 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in the literature . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine is 1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine are not mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine is a solid at room temperature .

Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in antitumor activity against liver carcinoma (HEPG2-1). Compounds like 3-Acetyl-6-bromo-2H-pyrazolo[1,5-a]pyrimidine have been highlighted for their significant inhibitory effects on tumor cells .

Optical Applications

These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties. They offer an alternative to more complex compounds like BODIPYS, with a more efficient synthetic yield .

Material Science

In material science, pyrazolo[1,5-a]pyrimidine derivatives are valued for their significant photophysical properties. This makes them suitable for developing new materials with specific light absorption and emission characteristics .

Microwave-Assisted Synthesis

The derivatives can be synthesized under microwave irradiation, which offers a chemoselective and efficient method for producing these compounds in excellent yields. This technique is particularly useful for creating 5,6-pyrazolo[1,5-a]pyrimidines .

Safety and Hazards

The safety information for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine indicates that it is classified under GHS07, and the signal word is "Warning" . Users are advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest due to their various biological activities . Therefore, future research may focus on exploring these activities further and developing new compounds with improved properties.

properties

IUPAC Name

3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYADATKVZLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(C=N3)Br)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857308
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine

CAS RN

1039364-87-8
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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